molecular formula C12H19N5O B11739768 3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11739768
M. Wt: 249.31 g/mol
InChI Key: ZZAXZSLFNIDGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with two pyrazole rings, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the condensation of 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazole-4-amine under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride in a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

Uniqueness

3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5O/c1-4-5-17-8-10(7-14-17)6-13-11-9-16(2)15-12(11)18-3/h7-9,13H,4-6H2,1-3H3

InChI Key

ZZAXZSLFNIDGAG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=CN(N=C2OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.